2-Bromo-6-chloro-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-1-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an aldehyde group at the 1 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-1-naphthaldehyde typically involves the bromination and chlorination of naphthalene derivatives followed by formylation. One common method includes the bromination of 6-chloro-1-naphthaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-chloro-1-naphthaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: 2-Bromo-6-chloro-1-naphthoic acid.
Reduction: 2-Bromo-6-chloro-1-naphthalenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-1-naphthaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both electron-withdrawing halogens and the electron-donating aldehyde group makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-naphthaldehyde
- 6-Chloro-2-naphthaldehyde
- 2-Bromo-6-chloro-1-naphthoic acid
Comparison: 2-Bromo-6-chloro-1-naphthaldehyde is unique due to the simultaneous presence of bromine, chlorine, and an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct reactivity patterns compared to its analogs, making it particularly useful in specific synthetic applications.
Eigenschaften
Molekularformel |
C11H6BrClO |
---|---|
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
2-bromo-6-chloronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-4-1-7-5-8(13)2-3-9(7)10(11)6-14/h1-6H |
InChI-Schlüssel |
NARBEZODPQVOTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=O)Br)C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.